3-Allyl-4-(allyloxy)benzaldehyde
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Overview
Description
3-Allyl-4-(allyloxy)benzaldehyde is an organic compound with the molecular formula C13H14O2 It is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with allyl and allyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Allyl-4-(allyloxy)benzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with allylbromide in the presence of a base. The reaction typically involves the following steps:
- Dissolve 4-hydroxybenzaldehyde in a suitable solvent such as ethanol.
- Add a base, such as potassium carbonate, to the solution.
- Introduce allylbromide to the reaction mixture.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
3-Allyl-4-(allyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Allyl-4-(allyloxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The allyl and allyloxy groups may enhance the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
4-Allyloxybenzaldehyde: Lacks the allyl group at the 3-position.
3-Allyl-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of the allyloxy group.
4,6,4′,6′-O-di-4-allyloxybenzylidene-α,α-D-trehalose: A more complex derivative with multiple allyloxy groups.
Uniqueness: 3-Allyl-4-(allyloxy)benzaldehyde is unique due to the presence of both allyl and allyloxy groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications and functionalization, making it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
4-prop-2-enoxy-3-prop-2-enylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h3-4,6-7,9-10H,1-2,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGSYFSEGOEBDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465065 |
Source
|
Record name | 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136433-45-9 |
Source
|
Record name | 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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